![molecular formula C20H22Cl2N2O2S2 B14684760 2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) CAS No. 34880-25-6](/img/structure/B14684760.png)
2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) is a complex organic compound characterized by the presence of disulfide linkages and chlorinated phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) typically involves the reaction of 2-chloro-N-phenylpropanamide with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to facilitate the formation of the disulfide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) involves its ability to interact with biological molecules through the formation of disulfide bonds. This interaction can modulate the activity of proteins and enzymes, potentially leading to therapeutic effects. The compound may also act as an antioxidant by scavenging reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
- 2,2’-Disulfanediylbis(4-chloroaniline)
- 2,2’-Disulfanediylbis(N-methylacetamide)
Uniqueness
2,2’-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide) is unique due to its specific combination of disulfide linkages and chlorinated phenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Propiedades
Número CAS |
34880-25-6 |
|---|---|
Fórmula molecular |
C20H22Cl2N2O2S2 |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
3-[(3-anilino-2-chloro-2-methyl-3-oxopropyl)disulfanyl]-2-chloro-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C20H22Cl2N2O2S2/c1-19(21,17(25)23-15-9-5-3-6-10-15)13-27-28-14-20(2,22)18(26)24-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
JONQDWMNEWRBRB-UHFFFAOYSA-N |
SMILES canónico |
CC(CSSCC(C)(C(=O)NC1=CC=CC=C1)Cl)(C(=O)NC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


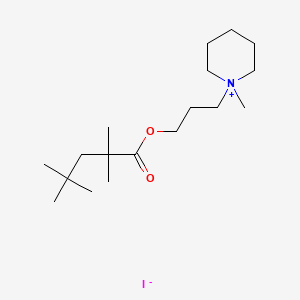
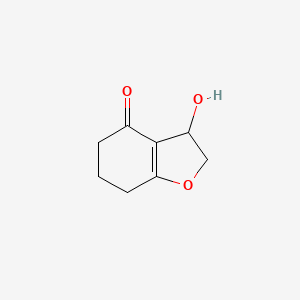
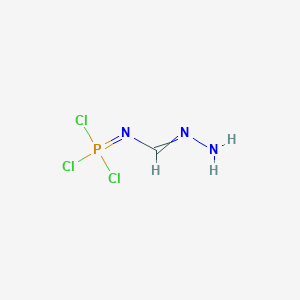
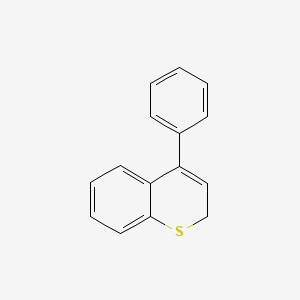
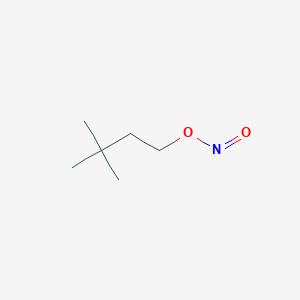
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)

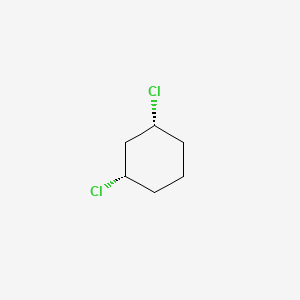
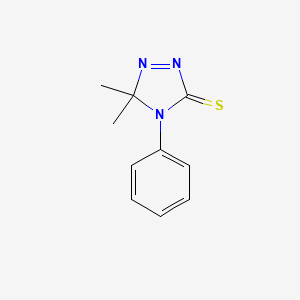
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)



